1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a pyrrolidine ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring and the pyrrolidine ring. Common synthetic routes may involve the use of starting materials such as dimethylaminoethyl derivatives and pyrazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of enzyme interactions and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a pharmacological agent.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(2-(Dimethylamino)ethyl)-1H-pyrazole-4-carboxylic acid
- 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxylic acid
- 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-4-carboxylic acid
Uniqueness: 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural features, including the position of the carboxylic acid group and the presence of both pyrazole and pyrrolidine rings. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18N4O3 |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
1-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H18N4O3/c1-14(2)3-4-15-8-10(6-13-15)16-7-9(12(18)19)5-11(16)17/h6,8-9H,3-5,7H2,1-2H3,(H,18,19) |
InChI Key |
QQYLOJOAKZNZBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)N2CC(CC2=O)C(=O)O |
Origin of Product |
United States |
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